molecular formula C14H22N2O B7921001 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine

2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine

Cat. No.: B7921001
M. Wt: 234.34 g/mol
InChI Key: WNSDLNDPFRDRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine is a chemical compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring, connected via an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine typically involves the reaction of 1-benzylpyrrolidine with an appropriate alkylating agent. One common method includes the use of 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated compounds, nucleophiles, solvents like ethanol or acetone.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol
  • 1-Benzylpyrrolidine
  • 2-Chloroethylamine

Uniqueness

2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine stands out due to its unique combination of a benzyl group and a pyrrolidine ring connected via an ethylamine chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-2-yl)methoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-8-10-17-12-14-7-4-9-16(14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDLNDPFRDRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)COCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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